2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime
Description
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime is a structurally complex molecule featuring:
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c1-24-21-9-13(25(22,23)11-5-3-2-4-6-11)14-12(16)7-10(8-20-14)15(17,18)19/h2-9,13H,1H3/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINIHYZPNZXVIJ-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions.
Formation of the Acetaldehyde O-methyloxime: The final step involves the formation of the acetaldehyde O-methyloxime through oximation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing key structural features (e.g., pyridinyl, oxime, sulfonyl, or trifluoromethyl groups):
*Deduced formula based on structural analysis.
Key Structural and Functional Insights
Role of the Pyridinyl Core :
The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is a common feature in agrochemicals like fluopyram, where it enhances binding to fungal succinate dehydrogenase enzymes . Its presence in the target compound suggests similar modes of action.
Impact of the O-Methyloxime Group :
Compared to unmethylated oximes (e.g., 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime ), the O-methyl substitution likely improves metabolic stability and lipophilicity, which are critical for systemic activity .
Phenylsulfonyl vs. Other Substituents: The phenylsulfonyl group distinguishes the target compound from analogs like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetamide, which uses a methoxyphenyl group.
Comparison with Fluopyram : Fluopyram’s amide linkage and ethyl spacer enable flexible binding to fungal enzymes, whereas the target compound’s rigid oxime and sulfonyl groups may favor alternative binding conformations .
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime , with the CAS number 338770-60-8, is a pyridine derivative notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C13H10ClF3N2OS
- Molecular Weight : 328.75 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a phenylsulfonyl moiety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that it possesses antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cell lines, particularly in breast and lung cancer models.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro.
The biological activities of this compound are believed to arise from its interaction with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest at the G1 phase, leading to apoptosis.
- Cytokine Modulation : The compound can modulate the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Antimicrobial Activity Case Study
A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity Case Study
In vitro assays on MCF-7 breast cancer cells revealed that treatment with 50 µM of the compound resulted in a significant decrease in cell viability (approximately 70% inhibition).
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 30 |
| 100 | 10 |
Q & A
Basic: What are the key considerations for synthesizing 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime?
Methodological Answer:
Synthesis requires careful selection of starting materials (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives) and protecting groups to stabilize reactive intermediates. A multi-step approach is typical:
Pyridine Core Formation : Introduce trifluoromethyl and chloro groups via halogenation or cross-coupling reactions .
Acetaldehyde Oxime Formation : React the pyridine intermediate with phenylsulfonyl acetaldehyde, followed by O-methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (retention time ~1.31 min under SMD-TFA05 conditions) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- LCMS : Confirm molecular weight with observed m/z 853.0 [M+H]⁺. Fragmentation patterns help identify functional groups (e.g., sulfonyl loss at m/z ~735) .
- HPLC : Use reversed-phase C18 columns with TFA-containing mobile phases (e.g., SMD-TFA05 conditions) for retention time consistency (1.31 min) .
- NMR : ¹H/¹³C NMR to resolve pyridinyl protons (δ 8.2–8.6 ppm), sulfonyl-attached methylene (δ 4.5–5.0 ppm), and oxime methoxy (δ 3.8 ppm) .
Advanced: How can researchers optimize synthesis yield while minimizing side reactions?
Methodological Answer:
- Design of Experiments (DOE) : Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs. For example, Pd-catalyzed steps benefit from ligands like PPh₃ to enhance coupling efficiency .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or employ flow chemistry to isolate reactive intermediates .
Advanced: How should contradictory spectral data (e.g., LCMS vs. NMR) be resolved?
Methodological Answer:
- Cross-Validation : Compare isotopic patterns in LCMS (e.g., chlorine’s M+2 peak) with ¹H NMR integration ratios. Discrepancies may indicate residual solvents or degradation products .
- High-Resolution Mass Spectrometry (HRMS) : Resolve exact mass to distinguish between isobaric species (e.g., sulfonyl vs. carbonyl fragments) .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, such as overlapping pyridinyl and phenyl signals .
Advanced: What computational strategies predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 or kinases. The pyridinyl and sulfonyl groups often engage in hydrophobic pockets .
- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl’s electron-withdrawing impact) with bioactivity data from analogs (e.g., 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy} derivatives) .
- DFT Calculations : Assess oxime tautomer stability (E/Z isomerism) and electrostatic potential maps to predict reactivity .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The sulfonyl group may hydrolyze under acidic conditions, requiring pH-controlled buffers .
- Light Sensitivity : Conduct UV-vis spectroscopy under ICH Q1B guidelines; oxime groups are prone to photolytic cleavage, necessitating amber glass storage .
Advanced: What strategies identify biological targets for this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on NHS-activated resin and screen cellular lysates for binding proteins .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with putative targets (e.g., enzymes with conserved pyridine-binding domains) .
- CRISPR-Cas9 Knockout : Validate target relevance by correlating gene knockout with reduced compound efficacy in cell-based assays .
Advanced: How do structural modifications influence the compound’s activity?
Methodological Answer:
-
SAR Studies :
-
Site-Directed Mutagenesis : Engineer enzyme active sites (e.g., cytochrome P450 mutants) to probe binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
